molecular formula C15H21NO B8416987 2-Methyl-1-(4-piperidinophenyl)-propan-1-one

2-Methyl-1-(4-piperidinophenyl)-propan-1-one

Cat. No. B8416987
M. Wt: 231.33 g/mol
InChI Key: YJQWVYLBDNQTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04992547

Procedure details

49.86 (0.30 mol) of 1-(4-fluorophenyl)-2-methylpropan-1-one, prepared by a Friedel-Crafts reaction from isobutyryl chloride with fluorobenzene analogously to European Patent Application No. 3,002, and 25.5 g (0.30 mol) of piperidine are dissolved in 120 ml of dimethyl sulfoxide, and the solution is heated to 110° C. together with 41.5 g (0.30 mol) of potassium carbonate. After 16 hours of stirring at 110° C. the suspension is cooled down and is poured onto an ice-water mixture. The crystals are filtered off, are washed with water and are recrystallised from hexane.
[Compound]
Name
49.86
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1.C(Cl)(=O)C(C)C.FC1C=CC=CC=1.[NH:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH3:10][CH:9]([CH3:11])[C:8]([C:5]1[CH:6]=[CH:7][C:2]([N:26]2[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]2)=[CH:3][CH:4]=1)=[O:12] |f:4.5.6|

Inputs

Step One
Name
49.86
Quantity
0.3 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
120 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
41.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After 16 hours of stirring at 110° C. the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled down
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off
WASH
Type
WASH
Details
are washed with water
CUSTOM
Type
CUSTOM
Details
are recrystallised from hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC(C(=O)C1=CC=C(C=C1)N1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.